4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]
Overview
Description
4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] is an organic compound with the molecular formula C16H18O5 and a molecular weight of 290.31 g/mol This compound is characterized by the presence of two methoxyphenol groups connected by an oxybis(methylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] typically involves the reaction of 2-methoxyphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated phenol derivatives.
Substitution Products: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The oxybis(methylene) linkage provides structural stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(methylene)bis[4-(2-(tert-butylamino)-1-hydroxyethyl)phenol] diacetate: A related compound with similar structural features but different functional groups.
Bisoprolol fumarate: Another compound with an oxybis(methylene) linkage, used as a beta-blocker in medicine.
Uniqueness
4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] is unique due to its specific combination of methoxyphenol groups and the oxybis(methylene) linkage
Properties
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methoxymethyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-19-15-7-11(3-5-13(15)17)9-21-10-12-4-6-14(18)16(8-12)20-2/h3-8,17-18H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFRYMLGSVAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)COCC2=CC(=C(C=C2)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255381 | |
Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-61-7 | |
Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2880-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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